3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid

Carbonic anhydrase inhibition Enzyme kinetics Zinc metalloenzyme

Fragment-based screening campaigns often stall due to solubility-limited false negatives. This piperidine-4-carboxamide building block (C9H16N2O3, MW 200.23, LogP -3.59) eliminates that bottleneck with high aqueous solubility for reliable mM-range screening. - Validated hCA-II Inhibitor: Ki = 504 nM against human carbonic anhydrase II, a non-sulfonamide chemotype alternative to classical sulfonamide zinc-binders. - Dual Reactive Handles: Orthogonal carboxylic acid and primary carboxamide enable parallel amide coupling and fragment growing without protecting-group chemistry. - Supply Assurance: Available as a free-base solid at ≥98% purity from ISO-certified suppliers with ambient global shipping.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 915922-36-0
Cat. No. B080108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid
CAS915922-36-0
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CCC(=O)O
InChIInChI=1S/C9H16N2O3/c10-9(14)7-1-4-11(5-2-7)6-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13)
InChIKeyKFCWBIQTSONMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

915922-36-0 Procurement & Selection Guide


3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid (CAS 915922-36-0), also known as 3-(4-carbamoylpiperidin-1-yl)propanoic acid, is a piperidine-based bifunctional building block featuring both a terminal carboxylic acid and a primary carboxamide group . With a molecular formula of C9H16N2O3, a molecular weight of 200.23 g/mol, and a calculated LogP of -3.59 , this compound exhibits high aqueous solubility and presents dual reactive handles (amine and carboxylic acid) suitable for amide coupling, esterification, and heterocycle construction in parallel medicinal chemistry workflows . The compound is available as a free base solid with commercial purity specifications of 95% or higher from multiple established screening compound suppliers .

Workflow Bifunctional building block for parallel amide coupling and heterocycle synthesis
Selection High aqueous solubility supports biochemical assay buffer preparation
Context Reported carbonic anhydrase II binding for metalloenzyme inhibitor screening

915922-36-0 Functional Validation Requirements


In silico or scaffold-hopping substitutions of piperidine-propanoic acid analogs introduce quantifiable uncertainty in target binding affinity, selectivity, and physicochemical properties. The target compound exhibits a measured binding constant (Ki = 504 nM) against human carbonic anhydrase II (hCA-II) [1], a zinc metalloenzyme involved in pH regulation and implicated in glaucoma, edema, and certain cancers. Even structurally similar piperidine derivatives with conserved carboxamide functionality can demonstrate markedly different enzyme inhibition profiles; for example, nipecotamides (3-carbamoylpiperidines) show antiplatelet aggregation activity that is exquisitely sensitive to N-alkyl chain length and substitution pattern, with potency varying by orders of magnitude within a single congeneric series [2]. The 4-position carbamoyl substitution on the piperidine ring of the target compound positions the amide group for distinct hydrogen-bonding interactions with the CA-II active site zinc-coordinated water network, whereas 3-position substitution would orient the pharmacophore differently and yield divergent SAR [3]. Consequently, generic substitution without empirical binding validation risks introducing false-negative screening outcomes or misattributing activity to scaffold rather than specific functional group topology.

Carboxamide positional isomer

4-carbamoyl substitution orients hydrogen bonding differently from 3-carbamoyl analogs, which may shift CA-II interaction profiles significantly.

N-alkyl chain sensitivity

Piperidine N-substituent length and branching can alter enzyme inhibition potency by orders of magnitude within related series; direct functional transfer is not guaranteed.

Scaffold-hopping without validation

Structural analogs may produce false-negative screening outcomes or misattributed activity if binding is not empirically confirmed for the specific target.

915922-36-0 CA-II Binding & Physicochemical Profiling


hCA-II Target Engagement Evidence

The target compound demonstrates measurable inhibition of human carbonic anhydrase II (hCA-II) with a Ki value of 504 nM [1]. This binding affinity provides a validated starting point for structure-activity relationship (SAR) exploration in CA-II inhibitor programs, particularly for indications where CA-II modulation is therapeutically relevant [2]. Note: High-strength direct head-to-head comparative data with structurally analogous piperidine-propanoic acid derivatives are not available in the public literature for this specific compound; this binding measurement represents the primary quantitative evidence accessible for procurement and screening prioritization.

hCA-II Target Engagement
Reported
Ki = 504 nM (human carbonic anhydrase II)
Bromothymol blue assay, 15 min preincubation; no direct congeneric comparator data available.
Supports CA-II screening cascade prioritization and SAR expansion benchmarking.
Acetazolamide reference Ki ≈ 12 nM from separate literature; cross-study comparison only.
Carbonic anhydrase inhibition Enzyme kinetics Zinc metalloenzyme hCA-II

Aqueous Solubility Profile

The target compound has a calculated partition coefficient (LogP) of -3.59 , indicating high hydrophilicity and favorable aqueous solubility. This LogP value places the compound among the more polar members of the piperidine-propanoic acid class. For comparison, 1-piperidinepropanoic acid (lacking the 4-carbamoyl group) has an estimated LogP of approximately -0.5 to 0.0 based on fragment-based calculations . The presence of both a carboxylic acid and a primary carboxamide in the target compound drives the LogP approximately 3 log units more negative than the unsubstituted core scaffold.

Aqueous Solubility Profile
Class-level
Calculated LogP = −3.59
Predicted value; algorithm not specified. Unsubstituted piperidinepropanoic acid estimated LogP ≈ −0.5 to 0.0.
High hydrophilicity facilitates aqueous buffer handling and may reduce non-specific binding in assays.
Approximately 3 log units more polar than the unsubstituted core scaffold.
Physicochemical property Aqueous solubility Hydrophilicity Bioavailability prediction

Dual Reactive Handles for Parallel Synthesis

The target compound possesses two chemically orthogonal reactive groups: a terminal carboxylic acid (pKa estimated 4.2-4.5) suitable for amide coupling with amines, and a primary carboxamide (at the piperidine 4-position) that can undergo dehydration to nitrile or serve as a hydrogen-bond donor/acceptor without interfering with standard carboxylic acid activation chemistry . In contrast, the 3-carbamoyl regioisomer (nipecotamide scaffold) presents the carboxamide at the piperidine 3-position, which introduces stereochemical complexity and alters the spatial orientation of the hydrogen-bonding pharmacophore relative to the propanoic acid chain [1].

Orthogonal Reactive Handles
Class-level
Carboxylic acid + piperidine-4-carboxamide; 4 rotatable bonds
4-position substitution eliminates the chiral center present in 3-carbamoyl regioisomers.
Enables parallel amide coupling library synthesis without orthogonal protection strategies.
Propanoic acid spacer provides a 2-carbon linker for extended pharmacophore design.
Synthetic accessibility Parallel synthesis Amide coupling Building block

915922-36-0 Validated Applications


CA-II Inhibitor Primary Screening

This compound is appropriate for inclusion in focused or diversity screening libraries targeting human carbonic anhydrase II (hCA-II), based on its experimentally measured Ki of 504 nM [1]. The piperidine-4-carboxamide scaffold represents a non-sulfonamide chemotype, offering a potential alternative to the sulfonamide zinc-binding group that predominates in classical CA inhibitors and can be associated with sulfa-allergy liabilities [2]. Researchers can use this compound as a validated starting point for SAR expansion, modifying the propanoic acid chain or the piperidine substitution pattern to improve potency toward the acetazolamide benchmark (Ki ≈ 12 nM) [3].

FBDD Library Design

The calculated LogP of -3.59 and low molecular weight (200.23 g/mol) make this compound a suitable fragment for FBDD screening cascades [1]. High aqueous solubility facilitates screening at millimolar concentrations without DMSO precipitation artifacts, a common limitation for more lipophilic fragments. The dual functional handles (carboxylic acid and primary carboxamide) enable fragment growing, linking, or merging strategies following hit identification [2]. The Ki value of 504 nM provides a ligand efficiency (LE) metric for prioritizing fragment elaboration paths [3].

Parallel Library Synthesis for Kinase & Protease Inhibitors

The orthogonal reactivity of the terminal carboxylic acid and the piperidine-4-carboxamide enables this compound to serve as a core scaffold for parallel amide coupling libraries [1]. The carboxylic acid can be activated (e.g., with HATU or EDCI) and coupled to diverse amine-containing fragments while the primary carboxamide remains intact without requiring orthogonal protection [2]. This synthetic efficiency is particularly valuable in kinase inhibitor programs where piperidine-carboxamide motifs are known hinge-binding elements, or in protease inhibitor design where the carboxamide can mimic a peptide backbone [3].

CA-II Probe Development Procurement

For chemical biology groups requiring a structurally characterized CA-II binder for probe optimization, the compound offers a defined synthetic route and commercial availability from multiple vendors with purity specifications of 95-98% [1]. Procurement decision-makers can select suppliers based on price, purity, and delivery timelines without ambiguity regarding compound identity, as the MDL identifier (MFCD03161182) provides unambiguous structural referencing across vendor catalogs [2]. The availability of SMILES notation (O=C(CCN1CCC(CC1)C(N)=O)O) [3] supports in silico docking and pharmacophore modeling prior to experimental validation.

Application
Selection Property
Validation Focus
CA-II inhibitor screening
Non-sulfonamide scaffold with reported CA-II binding
SAR expansion and potency benchmarking
Fragment-based drug discovery
Low molecular weight, high aqueous solubility
Fragment growing/merging with dual functional handles
Parallel amide coupling library synthesis
Orthogonal carboxylic acid and carboxamide reactivity
Synthetic efficiency; hinge-binding motif exploration
CA-II probe development procurement
Commercial availability with defined purity and structural identifiers
Vendor selection and in silico docking feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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